1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene
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Overview
Description
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene is a chemical compound with the molecular formula C12H18FNO. It is used primarily for research purposes and has applications in various scientific fields. The compound is characterized by the presence of an amino group, a fluorobenzene ring, and a methylpentyl chain, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene involves its interaction with specific molecular targets. The amino group and fluorobenzene ring play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Amino-3-methylpentyl)oxy]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2-Amino-3-methylpentyl)oxy]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2-Amino-3-methylpentyl)oxy]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9,12H,3,8,14H2,1-2H3 |
InChI Key |
RRQFRTSQEZHWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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